molecular formula C11H13NO3S B2741857 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 436087-38-6

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2741857
CAS No.: 436087-38-6
M. Wt: 239.29
InChI Key: DSBJVZZRHZYWMI-UHFFFAOYSA-N
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Description

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C11H13NO3S It is characterized by the presence of a sulfanylacetic acid moiety linked to a 2-methylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interference with inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
  • 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid
  • 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)pentanoic acid

Uniqueness

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications .

Properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-4-2-3-5-9(8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJVZZRHZYWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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